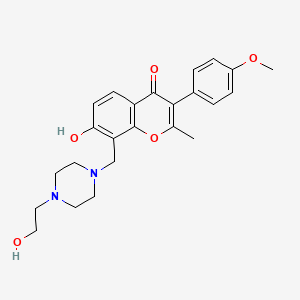

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

This compound, with the molecular formula C₂₄H₂₇N₂O₅, is a chromen-4-one derivative featuring a 7-hydroxy group, a 4-methoxyphenyl substituent at position 3, a 2-methyl group, and a piperazine ring modified with a 2-hydroxyethyl moiety at position 8 (via a methylene bridge).

Key physicochemical properties include:

Properties

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-16-22(17-3-5-18(30-2)6-4-17)23(29)19-7-8-21(28)20(24(19)31-16)15-26-11-9-25(10-12-26)13-14-27/h3-8,27-28H,9-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTWBIDBUALKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the piperazine moiety: This step involves the reaction of the chromenone intermediate with 1-(2-hydroxyethyl)piperazine under suitable conditions, such as reflux in an organic solvent.

Methoxylation and hydroxylation: These functional groups are introduced through selective reactions using reagents like methanol and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the chromenone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine moiety allows for various substitution reactions, including alkylation and acylation, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced chromenone derivatives.

Substitution: Various alkylated or acylated piperazine derivatives.

Scientific Research Applications

Antineoplastic Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the piperazine moiety enhances the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against various cancer cell lines.

Neurological Disorders

The piperazine group is known for its neuroactive properties, making this compound a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The ability to cross the blood-brain barrier further supports its use in neuropharmacology.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in a rodent model of induced stress. Behavioral tests indicated improvements in anxiety-like behaviors following treatment with the compound, suggesting its potential as an anxiolytic agent. Biochemical analyses revealed alterations in serotonin and dopamine levels, supporting its role in modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit oxidative stress: By scavenging free radicals and upregulating antioxidant enzymes.

Modulate inflammatory pathways: Through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Induce apoptosis in cancer cells: By activating apoptotic pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chromen-4-One and Flavonoid Families

The compound belongs to a broader class of chromen-4-one derivatives with piperazine-based side chains. Below is a comparison with key analogues:

Table 1: Structural Features of Analogues

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by a chromenone backbone with various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C24H28N2O6

- Molecular Weight : 440.496 g/mol

- CAS Number : 848745-30-2

The biological activity of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is primarily attributed to its interactions with various biological targets. Studies have indicated that this compound may exhibit:

- Anti-inflammatory Activity : The compound has been investigated for its potential as a COX-II inhibitor, showing promise in reducing inflammation without significant ulcerogenic effects .

- Antioxidant Properties : The presence of methoxy groups in its structure contributes to its antioxidant capabilities, which can mitigate oxidative stress in biological systems .

- Antiviral Activity : Preliminary studies suggest that derivatives of chromenones may possess antiviral properties, particularly against Hepatitis B virus (HBV) and HIV .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on COX-II enzymes, with IC50 values indicating potent anti-inflammatory activity. For instance, one study reported that related compounds showed IC50 values ranging from 0.011 μM to 0.2 μM against COX-II, suggesting a strong potential for therapeutic applications in inflammatory diseases .

In Vivo Studies

Animal model studies have further corroborated the anti-inflammatory effects observed in vitro. For example, compounds structurally related to 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one were tested for their ability to reduce edema and pain in models of arthritis and other inflammatory conditions .

Data Table: Biological Activity Summary

Case Studies

- Case Study on Anti-inflammatory Effects : A study evaluating the anti-inflammatory potential of various chromenone derivatives highlighted the efficacy of the target compound in reducing inflammation markers in animal models, demonstrating a reduction in paw edema by up to 80% compared to controls .

- Antiviral Efficacy : In another investigation focused on antiviral activity, derivatives similar to the target compound were shown to inhibit HBV replication effectively, with prodrugs exhibiting enhanced bioavailability and reduced cytotoxicity at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.